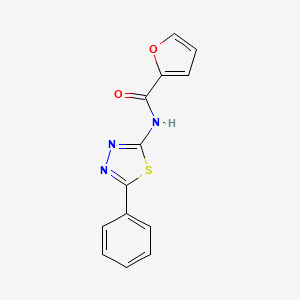

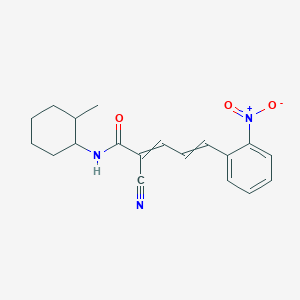

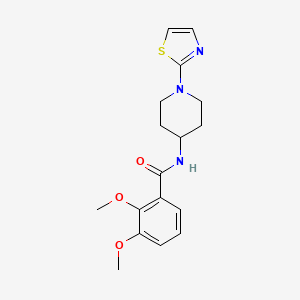

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known as PTDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PTDC is a heterocyclic compound that has a molecular formula of C14H9N3O2S and a molar mass of 295.30 g/mol.

Aplicaciones Científicas De Investigación

Anticancer Activity

1,3,4-Thiadiazole derivatives have garnered significant interest as potential anticancer agents . Their bioactive properties stem from the fact that the thiadiazole ring is a bioisostere of pyrimidine, a key component in DNA. Consequently, these derivatives can disrupt processes related to DNA replication, inhibiting both bacterial and cancer cell replication. Researchers have explored the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on various cancer cell lines, making it a promising candidate for further investigation.

Inhibition of SHP1

Theoretical studies and experimental applications have examined the inhibitory activities of 2-phenyl-1,3,4-thiadiazole derivatives against SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may play a role in modulating SHP1 activity, which is relevant in cellular signaling pathways.

Antibacterial Properties

Certain 1,3,4-thiadiazole derivatives, including N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, exhibit antibacterial activity . These compounds have been tested against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa. While they may not show antifungal activity, their antibacterial potential is noteworthy.

Cytotoxic Effects on Leukemia Cells

In vitro studies have assessed the cytotoxic effects of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide on leukemia cell lines, including K562 CML, Jurkat, and MT-2 . Understanding its impact on cancer cells can guide further drug development.

Antimicrobial Properties

Beyond antibacterial effects, thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens . N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may contribute to this broader antimicrobial profile.

Other Therapeutic Activities

Thiadiazole derivatives possess a wide range of therapeutic activities, including analgesic, anti-inflammatory, antipsychotic, antidepressant, and anticonvulsant effects . While specific studies on this compound are limited, exploring its potential in these areas could yield valuable insights.

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.

Biochemical Pathways

For instance, some thiadiazole derivatives have been found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in the progression of various cancers.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Thiadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer activities . The effects of these compounds can vary depending on the specific targets they interact with and the biochemical pathways they affect.

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUJZFYJQZRNDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)

![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)

![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)